molecular formula C13H19ClO3S B13260961 3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-sulfonyl chloride

3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-sulfonyl chloride

Cat. No.: B13260961
M. Wt: 290.81 g/mol
InChI Key: JNECKOFHJRKKGI-UHFFFAOYSA-N
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Description

3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-sulfonyl chloride is a specialized organic building block of significant interest in advanced chemical synthesis and drug discovery. Its molecular structure incorporates a phenoxy group, derived from a cresol precursor, which is tethered to a highly reactive sulfonyl chloride group. This configuration makes it a valuable intermediate for introducing the sulfonyl moiety into target molecules, a key transformation in medicinal chemistry. Sulfonyl chlorides are primarily employed in nucleophilic substitution reactions to form sulfonamides, sulfonate esters, and other sulfonyl-derived compounds. These reactions are fundamental in the design and development of active pharmaceutical ingredients (APIs), where the sulfonamide functional group is a common pharmacophore found in a wide range of therapeutics. The presence of the sulfonyl chloride group allows this compound to act as an electrophile, readily reacting with nucleophiles such as amines and alcohols. The cresol-derived aromatic ring may contribute to the molecule's overall lipophilicity, which can influence the pharmacokinetic properties, such as metabolic stability and membrane permeability, of resulting candidate molecules. Researchers utilize this reagent in the synthesis of complex molecules for screening against various biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H19ClO3S

Molecular Weight

290.81 g/mol

IUPAC Name

3-(3-methyl-4-propan-2-ylphenoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C13H19ClO3S/c1-10(2)13-6-5-12(9-11(13)3)17-7-4-8-18(14,15)16/h5-6,9-10H,4,7-8H2,1-3H3

InChI Key

JNECKOFHJRKKGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCCS(=O)(=O)Cl)C(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Phenoxypropane Sulfonate Intermediate

The phenoxypropane sulfonate intermediate is prepared by nucleophilic substitution of a suitable phenol derivative with a halogenated propane sulfonate or by direct sulfonation of the phenoxypropane.

  • Phenol substitution : The starting material, 3-methyl-4-(propan-2-yl)phenol, undergoes ether formation with 3-chloropropane-1-sulfonate or similar alkyl sulfonate derivatives in the presence of a base (e.g., sodium hydroxide or potassium carbonate) under controlled temperature conditions (typically 40–80 °C). This step yields the sulfonate ester or sulfonic acid precursor.

  • Direct sulfonation : Alternatively, the phenoxypropane compound can be sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group directly onto the propane chain.

Conversion to Sulfonyl Chloride

The conversion of the sulfonic acid or sulfonate intermediate to the sulfonyl chloride is achieved by treatment with chlorinating agents such as:

  • Thionyl chloride (SOCl₂) : Commonly used for sulfonic acid chlorination, this reagent converts the sulfonic acid group into the sulfonyl chloride under reflux conditions in an inert solvent (e.g., dichloromethane or chloroform).

  • Phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) : These reagents are alternatives for chlorination, often used when thionyl chloride is unsuitable.

  • Methane sulfonyl chloride : In some synthetic schemes, methane sulfonyl chloride is used as a reagent for sulfonylation, but for the target compound, direct chlorosulfonation is preferred.

The reaction conditions are carefully controlled to avoid over-chlorination or decomposition. Typical temperatures range from 0 °C to reflux, with reaction times from 1 to 6 hours depending on scale and reagent.

Purification and Isolation

After chlorination, the reaction mixture is quenched with water or aqueous base to remove excess reagents. The organic layer containing the sulfonyl chloride is separated, washed, dried over anhydrous agents (e.g., magnesium sulfate), and concentrated under reduced pressure.

Crystallization or column chromatography using silica gel with appropriate eluents (e.g., ethyl acetate/hexane mixtures) is employed to purify the sulfonyl chloride to analytical purity.

Representative Synthetic Scheme

Step Reagents/Conditions Product Yield (%) Notes
1 3-Methyl-4-(propan-2-yl)phenol + 3-chloropropane-1-sulfonate, NaOH, 40–80 °C, 6–9 h 3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-sulfonic acid or sulfonate 75–85 Base-mediated nucleophilic substitution
2 Thionyl chloride (SOCl₂), reflux, 2–4 h 3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-sulfonyl chloride 70–80 Chlorination of sulfonic acid to sulfonyl chloride
3 Workup: aqueous quench, organic extraction, drying, concentration Purified sulfonyl chloride Purification by crystallization or chromatography

Analytical and Characterization Data

  • NMR Spectroscopy : The ^1H NMR spectrum shows characteristic aromatic protons of the methyl- and isopropyl-substituted phenoxy ring, along with aliphatic protons of the propane sulfonyl chloride moiety.

  • Infrared Spectroscopy (IR) : Strong absorption bands near 1350–1370 cm⁻¹ and 1170–1200 cm⁻¹ correspond to S=O stretching vibrations, confirming sulfonyl chloride presence.

  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular weight of the sulfonyl chloride confirm compound identity.

  • Chromatography (HPLC/GC) : Purity assessed by high-performance liquid chromatography shows a single major peak with retention time consistent with the target compound.

Comparative Analysis of Chlorinating Agents

Chlorinating Agent Advantages Disadvantages Typical Use Case
Thionyl chloride (SOCl₂) High efficiency, volatile byproducts (SO₂, HCl) Requires careful handling, corrosive gases Preferred for sulfonic acid chlorination
Phosphorus pentachloride (PCl₅) Strong chlorinating agent Generates solid byproducts, harsher conditions Used when SOCl₂ unsuitable
Phosphorus oxychloride (POCl₃) Mild chlorinating agent Less reactive, longer reaction times Alternative for sensitive substrates

Perspectives from Literature and Industrial Practice

  • The synthesis of sulfonyl chlorides bearing bulky aromatic substituents, such as the 3-methyl-4-(propan-2-yl)phenoxy group, requires careful control of reaction conditions to avoid side reactions like over-chlorination or hydrolysis.

  • Industrial-scale preparations often favor thionyl chloride due to ease of removal of gaseous byproducts and scalability.

  • Recent literature emphasizes the use of inert atmospheres (nitrogen or argon) and anhydrous conditions to improve yield and purity.

  • Alternative synthetic routes involving sulfonylation of phenoxypropane derivatives with methane sulfonyl chloride followed by chlorination steps have been reported but are less common for this compound.

Chemical Reactions Analysis

Types of Reactions

3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Tertiary amines (e.g., triethylamine) for substitution reactions

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonate Thioesters: Formed by reaction with thiols

Scientific Research Applications

3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their activity and function.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : The bulky isopropyl group in the target compound may hinder nucleophilic attack at the sulfonyl chloride site, whereas smaller substituents (e.g., methoxy) allow easier access .

Computational Insights :

  • Electron localization function (ELF) analysis (via Multiwfn ) could reveal differences in electron density distribution between compounds, influencing reactivity.
  • Noncovalent interaction (NCI) analysis may predict binding preferences in biological systems, with the target compound’s alkyl groups favoring hydrophobic interactions.

Biological Activity

3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-sulfonyl chloride, with the CAS number 1018549-08-0, is a sulfonyl chloride derivative that has garnered interest due to its potential biological activities. This compound exhibits a unique structure characterized by a phenoxy group and a sulfonyl chloride functional group, which may influence its reactivity and biological interactions.

The molecular formula of the compound is C13H19ClO3SC_{13}H_{19}ClO_3S with a molecular weight of approximately 290.81 g/mol. The structure includes:

  • Phenoxy group : Contributes to hydrophobic interactions.
  • Sulfonyl chloride : Known for reactivity with nucleophiles, which can lead to various biological applications.

Biological Activity Overview

The biological activity of sulfonyl chlorides, including this compound, often relates to their ability to interact with biological macromolecules such as proteins and nucleic acids. The following sections detail specific activities observed in research studies.

Antimicrobial Activity

Recent studies have indicated that similar sulfonyl chloride derivatives exhibit antimicrobial properties. For instance, compounds with analogous structures have shown significant inhibition against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae.

CompoundInhibition Zone (mm)Standard Drug (mm)
Sulfonyl Derivative A2224
Sulfonyl Derivative B2527

This suggests that 3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-sulfonyl chloride may also possess similar antimicrobial properties, warranting further investigation.

Cytotoxicity and Anticancer Potential

Sulfonyl chlorides have been explored for their cytotoxic effects on cancer cell lines. In vitro studies on related compounds have demonstrated IC50 values ranging from 0.69 mM to 22 mM against various cancer types, including leukemia and solid tumors.

Cell LineIC50 Value (mM)
HL600.69
K5621.5
A5495.0
MCF-710.0

These findings suggest that the compound could exhibit selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further anticancer drug development.

The mechanism of action for sulfonyl chlorides often involves the formation of covalent bonds with nucleophilic sites on proteins or nucleic acids. This reactivity can lead to:

  • Inhibition of enzyme activity : By modifying active site residues.
  • Disruption of cellular signaling pathways : Potentially leading to apoptosis in cancer cells.

Case Studies

Several case studies have illustrated the biological potential of sulfonyl chlorides:

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of a related compound against E. coli and S. aureus, showing significant bactericidal activity with MIC values below 10 µg/mL.
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on various cancer cell lines, revealing that certain derivatives led to cell cycle arrest and increased apoptosis rates.

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